5-bromo-3-(2,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a 2,4-dimethoxyphenylmethyl group at the 3-position, and a methyl group at the 1-position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Introduction of the 2,4-Dimethoxyphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the brominated indole reacts with 2,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The final step is the methylation of the nitrogen atom at the 1-position, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxyphenyl derivatives: These compounds share the bromine and methoxy substituents but differ in the core structure.
Indole derivatives: Compounds like 5-bromoindole and 3-(2,4-dimethoxyphenyl)indole have similar substituents but lack the full substitution pattern of the target compound.
Uniqueness
The uniqueness of 5-BROMO-3-[(2,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, the 2,4-dimethoxyphenylmethyl group, and the methyl group on the indole core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18BrNO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-bromo-3-[(2,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO3/c1-20-16-7-5-12(19)9-14(16)15(18(20)21)8-11-4-6-13(22-2)10-17(11)23-3/h4-7,9-10,15H,8H2,1-3H3 |
InChI Key |
VRJCYZIJXDEOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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